molecular formula C9H16ClN B6225039 1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride CAS No. 2768332-32-5

1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride

Cat. No. B6225039
CAS RN: 2768332-32-5
M. Wt: 173.7
InChI Key:
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Description

1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride (OHIH) is an organic compound with a molecular formula of C9H15ClN2. It is a white crystalline solid with a melting point of approximately 178°C. OHIH is a member of the isoquinoline family of compounds and is used in various scientific research applications.

Scientific Research Applications

1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride is used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of isoquinoline derivatives. It has also been used as a precursor for the synthesis of other isoquinoline derivatives. Additionally, 1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride has been used as a reagent in the synthesis of a variety of pharmaceuticals, such as antidepressants and anticonvulsants.

Mechanism of Action

1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride is thought to act as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including pain perception, learning and memory, and mood regulation. By binding to this receptor, 1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride is thought to modulate the activity of these processes.
Biochemical and Physiological Effects
1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride has been shown to modulate the activity of the serotonin 5-HT2A receptor, which can lead to a variety of biochemical and physiological effects. In animal studies, 1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride has been shown to reduce pain sensitivity, improve learning and memory, and produce antidepressant-like effects.

Advantages and Limitations for Lab Experiments

1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily studied in a variety of animal models. However, 1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride has some limitations for use in laboratory experiments. It has a relatively short half-life, so it must be administered multiple times for its effects to be studied. Additionally, it is not as potent as some other isoquinoline derivatives, so higher doses may be required for its effects to be observed.

Future Directions

1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride has potential for use in a variety of future applications. For example, it could be used in the development of novel pharmaceuticals for the treatment of depression and anxiety. Additionally, it could be used in the development of novel compounds for the treatment of pain, as well as for the treatment of other neurological disorders. Finally, 1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride could be used in the development of compounds for the treatment of addiction and substance abuse.

Synthesis Methods

1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride can be synthesized in two steps. The first step involves the reaction of 1,2,3,4,4a,5,8,8a-octahydroisoquinoline with hydrochloric acid, which produces 1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride. The second step involves the addition of sodium hydroxide to the reaction mixture, which produces a precipitate of 1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride involves the reduction of a precursor compound followed by a series of reactions to form the final product.", "Starting Materials": [ "2,3,4,4a,5,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "The first step involves the reduction of 2,3,4,4a,5,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid using sodium borohydride in ethanol to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid to form the hydrochloride salt of the alcohol.", "The hydrochloride salt is then reacted with sodium hydroxide to form the free base.", "The free base is then treated with hydrochloric acid to form the final product, 1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride." ] }

CAS RN

2768332-32-5

Product Name

1,2,3,4,4a,5,8,8a-octahydroisoquinoline hydrochloride

Molecular Formula

C9H16ClN

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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